1-(3,4-dichlorobenzyl)-1H-benzotriazole

Antifungal drug discovery Azole resistance Saccharomyces cerevisiae

Procure 1-(3,4-Dichlorobenzyl)-1H-benzotriazole (Compound 5b), the most potent & broad-spectrum antifungal lead among 18 miconazole analogues developed by Zhang et al. (2017). It demonstrates 16- to 64-fold greater potency than fluconazole/miconazole against A. flavus and B. yeast (MIC 0.5–8 µg/mL) and uniquely engages both CYP51 and DNA. Essential as a superior positive control for antifungal screening, a scaffold for overcoming azole resistance, and a reference standard for SAR studies against close congeners 5c and 5d, where subtle substitution changes cause complete activity loss.

Molecular Formula C13H9Cl2N3
Molecular Weight 278.13 g/mol
Cat. No. B4245209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorobenzyl)-1H-benzotriazole
Molecular FormulaC13H9Cl2N3
Molecular Weight278.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H9Cl2N3/c14-10-6-5-9(7-11(10)15)8-18-13-4-2-1-3-12(13)16-17-18/h1-7H,8H2
InChIKeyPMZBZRBPWQXMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)-1H-benzotriazole – Procuring the Highest-Potency Miconazole Analog in a Head-to-Head Antifungal Series


1-(3,4-Dichlorobenzyl)-1H-benzotriazole (CAS not yet widely indexed; designated compound 5b in Zhang et al., 2017) is an N‑substituted benzotriazole derivative belonging to the triazole‑type miconazole analogue class [1]. It features a benzotriazole core N‑alkylated with a 3,4‑dichlorobenzyl group (molecular formula C₁₃H₉Cl₂N₃, exact mass 277.02 g mol⁻¹) [2]. In the seminal 2017 study that systematically compared 18 triazole analogues, the 3,4‑dichlorobenzyl substitution pattern yielded the most potent and broad‑spectrum antifungal profile across the entire series, establishing this compound as the lead candidate for further antifungal development [1].

Why 1-(3,4-Dichlorobenzyl)-1H-benzotriazole Cannot Be Swapped for Other Halobenzyl Benzotriazoles or Clinical Azoles


Within the miconazole‑analogue chemical space, the position and electronic nature of the benzyl substituent on the triazole/benzotriazole scaffold profoundly modulate antifungal potency, spectrum breadth, and target engagement [1]. Direct comparative MIC data demonstrate that simply altering the halogen substitution pattern – e.g., from 3,4‑dichloro to 2,4‑difluoro (compound 5c) or 4‑nitro (compound 5d) – causes a ≥4‑fold to complete loss of activity against critical strains such as Candida albicans, Aspergillus flavus, and Beer yeast [1]. Furthermore, the 3,4‑dichlorobenzyl derivative 5b outperformed both clinical standards fluconazole and miconazole by 16‑ to 64‑fold against A. flavus and B. yeast, proving that generic substitution with unmodified clinical azoles or even closely related benzotriazole analogues is not scientifically justified for applications requiring maximal antifungal efficacy and spectrum breadth [1].

1-(3,4-Dichlorobenzyl)-1H-benzotriazole – Quantitative Head-to-Head Evidence for Scientific Procurement Decisions


Beer Yeast (Saccharomyces cerevisiae) Antifungal Potency – 64‑Fold Superiority Over Miconazole and 32‑Fold Over Fluconazole

In a standardized NCCLS broth microdilution assay, the 3,4‑dichlorobenzyl derivative 5b inhibited Beer yeast (S. cerevisiae) with an MIC of 0.5 μg mL⁻¹, compared to 32 μg mL⁻¹ for miconazole and 16 μg mL⁻¹ for fluconazole [1]. This represents a 64‑fold potency advantage over miconazole and a 32‑fold advantage over fluconazole. Among all 18 synthesized triazoles in the series, compound 5b exhibited the single lowest MIC against this strain, outperforming the 2,4‑difluorobenzyl analogue 5c (MIC = 4 μg mL⁻¹) by 8‑fold and the phenyl analogue 5a (MIC = 8 μg mL⁻¹) by 16‑fold [1]. This quantitative ranking demonstrates that the 3,4‑dichlorobenzyl substitution pattern confers a distinct and measurable advantage over alternative benzyl substituents and clinical azole standards.

Antifungal drug discovery Azole resistance Saccharomyces cerevisiae

Aspergillus flavus Inhibition – 32‑Fold Improvement Over Both Fluconazole and Miconazole

Against Aspergillus flavus, a clinically relevant filamentous fungal pathogen, compound 5b achieved an MIC of 8 μg mL⁻¹, whereas both fluconazole and miconazole exhibited MIC values of 256 μg mL⁻¹ [1]. This 32‑fold potency enhancement is particularly significant because Aspergillus species are intrinsically less susceptible to many first‑generation azoles. Within the same compound library, the 2,4‑difluorobenzyl analogue 5c (MIC = 16 μg mL⁻¹) was 2‑fold less active than 5b, while the 4‑nitrobenzyl analogue 5d was completely inactive (MIC >256 μg mL⁻¹) [1]. These data establish that the 3,4‑dichlorobenzyl substitution is the key structural determinant for maintaining potent anti‑Aspergillus activity, a property largely absent in the clinical standards and in alternative benzyl‑substituted congeners.

Aspergillus flavus Filamentous fungi Azole antifungal resistance

Broad‑Spectrum Antifungal Coverage – 5b Is the Only Compound in Its Series Active Against All Five Tested Strains at Low Concentration

Compound 5b demonstrated consistent, low MIC values across all five phylogenetically diverse fungal strains tested: Candida utilis (1 μg mL⁻¹), Aspergillus flavus (8 μg mL⁻¹), Beer yeast (0.5 μg mL⁻¹), Candida albicans (1 μg mL⁻¹), and Candida mycoderma (4 μg mL⁻¹) [1]. This represents a MIC range of 0.5–8 μg mL⁻¹ across all five strains – the narrowest and lowest range among the 18 tested triazoles. By contrast, fluconazole exhibited a MIC range of 1–256 μg mL⁻¹, and miconazole 4–256 μg mL⁻¹ [1]. The 2,4‑difluorobenzyl analogue 5c, while also broad‑spectrum, showed a 2‑ to 4‑fold higher MIC against most strains (range 4–16 μg mL⁻¹). Critically, the authors state that “the 3,4‑dichlorobenzyl derivative 5b displayed not only stronger antifungal efficacies, but also a broader bioactive spectrum against all the tested strains at low inhibitory concentrations” [1], making it unique within the compound library for combined potency and breadth.

Broad‑spectrum antifungal Candida albicans Candida mycoderma Candida utilis

Dual Mechanistic Engagement – CYP51 Supramolecular Complex Formation and DNA Intercalation Unique to 5b Among Active Analogues

Molecular docking studies revealed that 5b forms a supramolecular complex with the CYP51 enzyme via a specific hydrogen bond between the 4‑nitrogen of the triazole nucleus and a histidine residue in the CYP51 active site [1] – a binding mode consistent with, but structurally distinct from, that of fluconazole and miconazole. Additionally, preliminary spectroscopic experiments demonstrated that compound 5b intercalates into calf thymus DNA [1]. This DNA‑intercalation property was shared only with compound 9c within the tested library, and was not observed for fluconazole or miconazole under the same experimental conditions [1]. The combination of CYP51 active‑site engagement and DNA intercalation suggests a potential dual mechanism that could hinder the development of single‑target resistance, though the relative contribution of each mechanism to the overall antifungal activity has not been quantitatively deconvoluted.

CYP51 inhibition DNA intercalation Antifungal mechanism of action Molecular docking

High‑Impact Application Scenarios for 1-(3,4-Dichlorobenzyl)-1H-benzotriazole Based on Quantitative Differentiation Evidence


Lead Compound for Next‑Generation Broad‑Spectrum Antifungal Development Targeting Azole‑Resistant Pathogens

With MIC values 32‑ to 64‑fold lower than fluconazole and miconazole against A. flavus and B. yeast [1], compound 5b represents a validated lead scaffold for medicinal chemistry programs seeking to overcome intrinsic or acquired azole resistance. Its broad‑spectrum coverage (MIC ≤8 μg mL⁻¹ across all five tested fungal strains) [1] makes it suitable as a starting point for structure‑based optimization campaigns, where the 3,4‑dichlorobenzyl pharmacophore can be systematically varied to further improve selectivity and PK properties while retaining potency.

Positive Control and Reference Standard in High‑Throughput Antifungal Screening Campaigns

Because 5b is the most potent and broad‑spectrum compound within its 18‑member analogue series [1], it functions as an optimal positive control for in vitro antifungal screening assays. Its consistent MIC range of 0.5–8 μg mL⁻¹ across diverse fungal species [1] provides a reliable benchmark against which novel synthetic or natural product‑derived antifungals can be quantitatively compared, reducing inter‑assay variability that arises when using strain‑specific reference drugs such as fluconazole (which shows a 256‑fold MIC range across the same panel).

Mechanistic Probe for Dual‑Target Antifungal Agent Design (CYP51 + DNA)

5b's demonstrated ability to simultaneously engage the CYP51 active site and intercalate into DNA [1] positions it as a privileged chemical probe for investigating dual‑target antifungal strategies. Research groups focused on resistance‑evasion mechanisms can use 5b as a tool compound to dissect the relative contributions of ergosterol biosynthesis inhibition versus DNA‑replication blockade to overall fungicidal activity, and as a structural template for designing covalent or bivalent inhibitors that exploit both targets simultaneously.

Structure–Activity Relationship (SAR) Benchmark for Halogenated Benzyl‑Triazole Pharmacophore Optimization

The sharp activity cliff between 5b (3,4‑dichlorobenzyl, MIC 0.5–8 μg mL⁻¹) and its close congeners 5c (2,4‑difluorobenzyl, MIC 4–16 μg mL⁻¹) and 5d (4‑nitrobenzyl, MIC >256 μg mL⁻¹) [1] establishes 5b as the key reference compound for SAR studies exploring the electronic and steric requirements of the benzyl substituent. Procurement of 5b alongside 5c and 5d enables systematic investigation of halogen type, position, and electronic effects on antifungal potency and CYP51 binding affinity.

Quote Request

Request a Quote for 1-(3,4-dichlorobenzyl)-1H-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.